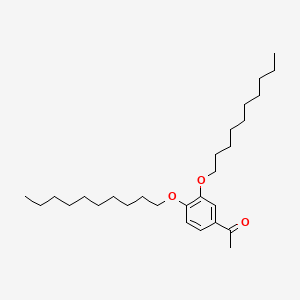

3',4'-(Didecyloxy)acetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3’,4’-(Didecyloxy)acetophenone is an organic compound with the molecular formula C28H48O3 It is a derivative of acetophenone, where the hydrogen atoms on the 3’ and 4’ positions of the phenyl ring are replaced by decyloxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-(Didecyloxy)acetophenone typically involves the following steps:

Starting Materials: The synthesis begins with acetophenone and decanol.

Etherification: The hydroxyl groups of decanol are reacted with acetophenone in the presence of a strong base such as sodium hydride or potassium carbonate. This reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Purification: The crude product is purified using column chromatography or recrystallization to obtain pure 3’,4’-(Didecyloxy)acetophenone.

Industrial Production Methods

In an industrial setting, the production of 3’,4’-(Didecyloxy)acetophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3’,4’-(Didecyloxy)acetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The decyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted acetophenone derivatives.

Wissenschaftliche Forschungsanwendungen

3’,4’-(Didecyloxy)acetophenone has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Wirkmechanismus

The mechanism of action of 3’,4’-(Didecyloxy)acetophenone involves its interaction with specific molecular targets and pathways. The decyloxy groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3’,4’-(Dimethoxy)acetophenone: Similar structure but with methoxy groups instead of decyloxy groups.

3’,4’-(Diethoxy)acetophenone: Ethoxy groups replace the decyloxy groups.

3’,4’-(Dipropoxy)acetophenone: Propoxy groups instead of decyloxy groups.

Uniqueness

3’,4’-(Didecyloxy)acetophenone is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These long chains increase its hydrophobicity and influence its interactions with biological membranes and macromolecules, making it suitable for specific applications where other similar compounds may not be as effective.

Biologische Aktivität

3',4'-(Didecyloxy)acetophenone is a compound that belongs to the class of acetophenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C24H40O3

- Molecular Weight : 376.57 g/mol

- Melting Point : 59-61°C

- LogP : 7.3678

The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets. The presence of the didecyloxy groups enhances its lipophilicity, potentially facilitating membrane penetration and interaction with lipid bilayers.

- Interaction with Enzymes : The compound may act as an enzyme inhibitor by forming hydrogen bonds with active sites on target enzymes.

- Antioxidant Activity : Studies have indicated that acetophenone derivatives can inhibit superoxide anion production in human polymorphonuclear neutrophils, suggesting potential antioxidant properties .

Antioxidant Properties

Research indicates that acetophenone derivatives exhibit significant antioxidant activity. For instance, compounds with hydroxyl or methoxy groups at specific positions have shown pronounced inhibition of superoxide anion production. This suggests that this compound may also possess similar properties due to its structural attributes .

Toxicological Profile

The toxicological properties of this compound have not been extensively investigated. However, preliminary data suggest potential irritative effects on skin and eyes, as well as possible gastrointestinal irritation upon ingestion . Further studies are necessary to fully understand its safety profile.

Study on Acetophenone Derivatives

A study published in Phytomedicine assessed various acetophenone derivatives for their biological activities. The findings highlighted that modifications at the C-3 and C-4 positions significantly impacted the biological efficacy of these compounds. While specific data on this compound was limited, the trends observed suggest that similar modifications could enhance its activity .

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential of compounds like this compound. Although direct studies on this specific compound are scarce, related compounds have demonstrated anti-inflammatory and analgesic effects in animal models, indicating a promising avenue for future research.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Key Features |

|---|---|---|

| 3',4'-Didecyloxyacetophenone | Antioxidant potential | Didecyloxy groups enhance lipophilicity |

| 4-Hydroxyethyloxy-3-methoxyacetophenone | Strong antioxidant effects | Hydroxyl and methoxy groups critical for activity |

| Acetophenone | Moderate antioxidant effects | Basic structure without substitutions |

Eigenschaften

Molekularformel |

C28H48O3 |

|---|---|

Molekulargewicht |

432.7 g/mol |

IUPAC-Name |

1-(3,4-didecoxyphenyl)ethanone |

InChI |

InChI=1S/C28H48O3/c1-4-6-8-10-12-14-16-18-22-30-27-21-20-26(25(3)29)24-28(27)31-23-19-17-15-13-11-9-7-5-2/h20-21,24H,4-19,22-23H2,1-3H3 |

InChI-Schlüssel |

IRHSVVJSRVPFGC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)C)OCCCCCCCCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.